1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride
Overview
Description
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride is a complex organic compound that combines the properties of imidazolium and pyrrolidinone structures. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of Luviquat FC 550 are hair and skin . It is used as a conditioner and styling product in hair and skin care preparations .
Mode of Action
Luviquat FC 550 is a quaternary compound, meaning it contains quaternary ammonium groups which give it a positive charge . This allows it to interact with the negatively charged surfaces of hair and skin, providing conditioning, antistatic, and film-forming properties .
Result of Action
The action of Luviquat FC 550 results in improved conditioning, antistatic, and film-forming properties for hair and skin . This can lead to smoother, shinier hair and softer, more hydrated skin.
Biochemical Analysis
Biochemical Properties
Luviquat FC 550 is known for its strong conditioning ability and compatibility with anionic components . It provides conditioning, antistatic, and film-forming properties to hair and skin
Cellular Effects
It is primarily used for its conditioning and styling properties in hair and skin care preparations
Molecular Mechanism
It is known to exert its effects through its positive charge and its ability to form films
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride typically involves the reaction of 1-ethenyl-3-methylimidazolium chloride with 1-ethenylpyrrolidin-2-one. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and energy consumption, making it economically viable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with similar properties but different applications.
1-ethyl-3-methylimidazolium iodide: Similar structure but with iodide as the counterion, leading to different reactivity and applications.
Uniqueness
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride is unique due to its combination of imidazolium and pyrrolidinone structures, providing a versatile platform for various chemical reactions and applications. Its dual functionality makes it particularly valuable in fields requiring both ionic and covalent interactions .
Properties
IUPAC Name |
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.C6H9NO.ClH/c1-3-8-5-4-7(2)6-8;1-2-7-5-3-4-6(7)8;/h3-6H,1H2,2H3;2H,1,3-5H2;1H/q+1;;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQRJGXRRBOCEI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C=C.C=CN1CCCC1=O.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95144-24-4 | |
Details | Compound: Polyquaternium 16 | |
Record name | Polyquaternium 16 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95144-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95144-24-4 | |
Record name | Polyquaternium-16 (N-vinylpyrrolidinone:3-methyl-1-vinylimidazolium chloride (7:3)) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095144244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethenyl-3-methyl-1H- imidazolium chloride polymer with 1-ethenyl-2-pyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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